S-Methyl-L-thiocitrulline acetate

説明

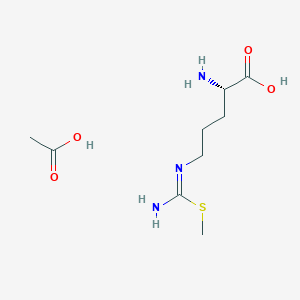

Structure

2D Structure

特性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biochemical Interactions of S Methyl L Thiocitrulline Acetate

Enzymatic Targets and Specificity Profiles of S-Methyl-L-thiocitrulline Acetate (B1210297)

S-Methyl-L-thiocitrulline (SMTC) is a powerful inhibitor of all three major nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). stanford.edunih.gov Its mechanism of action is primarily centered on the competitive inhibition of these enzymes, with a pronounced selectivity towards the neuronal isoform.

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

SMTC's interaction with NOS isoforms is characterized by its high affinity and, in the case of nNOS, slow, tight-binding inhibition. scbt.com This selective inhibition has made SMTC a valuable pharmacological tool for investigating the distinct physiological and pathological roles of the different NOS enzymes.

Research has consistently demonstrated that S-Methyl-L-thiocitrulline is a highly potent and selective inhibitor of nNOS. scbt.com It has been shown to inhibit the oxidation of L-arginine, the natural substrate for NOS, as well as the L-arginine-independent oxidation of NADPH by nNOS. scbt.com The inhibition is characterized by a slow, tight-binding mechanism, with a second-order association rate constant (k_on) of 2.6 x 10(5) M-1s-1 and a dissociation rate constant (k_off) of 3 x 10(-4) s-1. scbt.com This results in a very low dissociation constant (Kd) of 1.2 nM, indicating a very strong binding affinity for nNOS. scbt.comnih.gov In some studies, SMTC has been reported to be approximately 17-fold more selective for rat nNOS compared to rat eNOS. scbt.com

While still a potent inhibitor of iNOS, S-Methyl-L-thiocitrulline displays a lower affinity for this isoform compared to nNOS. scbt.com The inhibition constant (Ki) for human iNOS has been reported to be 34 nM. scbt.com This demonstrates that while SMTC can effectively modulate the activity of iNOS, a significantly higher concentration is required to achieve the same level of inhibition as seen with nNOS. Some sources describe it as a selective modulator of NOS2, mimicking substrate interactions within the active site. nih.gov

The interaction of S-Methyl-L-thiocitrulline with eNOS is the weakest among the three isoforms. The inhibition constant (Ki) for human eNOS is reported to be 11 nM, which, while indicating strong binding, is significantly higher than that for nNOS. scbt.com This relative lack of potency for eNOS is a key feature of SMTC's selectivity profile and is crucial for its utility in research, as it allows for the inhibition of nNOS with minimal direct impact on the vascular functions regulated by eNOS.

Inhibition of Human NOS Isoforms by S-Methyl-L-thiocitrulline

| NOS Isoform | Inhibition Constant (Ki) | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Neuronal (nNOS/NOS1) | - | 1.2 nM | scbt.comnih.gov |

| Inducible (iNOS/NOS2) | 34 nM | - | scbt.com |

| Endothelial (eNOS/NOS3) | 11 nM | - | scbt.com |

Selectivity Profile of S-Methyl-L-thiocitrulline for Rat NOS Isoforms

| NOS Isoform | IC50 Value | Selectivity Ratio (eNOS/nNOS) | Reference |

|---|---|---|---|

| Neuronal (nNOS) | 300 nM | ~17-fold | scbt.com |

| Endothelial (eNOS) | 5.4 µM |

Competitive Antagonism with L-Arginine at the Active Site

The inhibitory effect of S-Methyl-L-thiocitrulline is primarily due to its action as a competitive antagonist of L-arginine. scbt.com This means that SMTC directly competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme. The structural similarity of SMTC to L-arginine allows it to fit into the same binding pocket. The competition constant (Ks) for the binding of L-arginine in the presence of SMTC to nNOS has been determined to be 2.2 µM, which is comparable to the Michaelis constant (Km) of nNOS for L-arginine (1.6 µM). scbt.com This confirms the competitive nature of the inhibition.

Structural Insights into S-Methyl-L-thiocitrulline Acetate's Binding

While crystallographic data of S-Methyl-L-thiocitrulline bound to any of the NOS isoforms are not publicly available, valuable insights into its binding mechanism have been gleaned from spectral studies and its nature as a competitive inhibitor.

As a derivative of L-arginine, S-Methyl-L-thiocitrulline is understood to occupy the same active site as the natural substrate. nih.gov However, a key distinction in its interaction compared to some other inhibitors lies in its interaction with the heme cofactor of the enzyme. Spectral studies have indicated that, unlike its parent compound L-thiocitrulline, the sulfur atom of S-alkyl-L-thiocitrullines, including SMTC, does not appear to directly interact with the heme iron. researchgate.netnih.govnih.gov

The selectivity of SMTC for nNOS over the other isoforms is thought to arise from subtle differences in the amino acid composition and conformation of the active sites among the three enzymes. These differences likely allow for more favorable interactions and a tighter fit for SMTC within the nNOS active site. The acetate salt form of the compound is utilized to improve its solubility and stability, and it is not believed to play a direct role in the binding and inhibition of the NOS enzymes.

Role of the Thiomethyl Moiety in Enzyme Reactivity

The chemical structure of S-Methyl-L-thiocitrulline (SMTC), particularly the S-methyl group on the isothiourea portion, is central to its function as a potent and selective inhibitor of nitric oxide synthase (NOS) isoforms. researchgate.net This modification places it in a novel class of citrulline analogs that act as powerful, stereoselective, and reversible inhibitors of NOS. nih.govresearchgate.netnih.gov The inhibition is competitive with the native substrate, L-arginine, meaning it vies for the same active site on the enzyme. nih.govnih.govsigmaaldrich.com

SMTC demonstrates significant potency, proving to be a more powerful inhibitor than the archetypal NOS inhibitor, N-omega-methyl-L-arginine. researchgate.net Furthermore, it exhibits marked selectivity, preferentially inhibiting neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. apexbt.comsigmaaldrich.com For human enzymes, SMTC has a reported inhibition constant (Ki) of 1.2 nM for nNOS, while being less potent against eNOS (Ki of 11 nM) and iNOS (Ki of 34-40 nM). apexbt.com Similarly, studies with rat enzymes show a 17-fold greater selectivity for nNOS (IC₅₀ = 300 nM) compared to eNOS (IC₅₀ = 5.4 µM). nih.gov This selectivity allows for its use as a tool to investigate the specific functions of nNOS. nih.gov

Impact on Enzyme Conformation and Catalytic Efficiency

This compound significantly impacts the catalytic efficiency of nitric oxide synthase by acting as a slow, tight-binding inhibitor, particularly of the neuronal isoform (nNOS). sigmaaldrich.com This mode of inhibition implies that the compound binds strongly to the enzyme's active site, leading to a time-dependent decrease in enzyme activity. The interaction is characterized by a rapid initial binding followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.

The kinetics of this interaction with human nNOS have been quantified, revealing a second-order association rate constant (kon) of 2.6 x 10⁵ M⁻¹s⁻¹ and a very slow dissociation rate constant (koff) of 3 x 10⁻⁴ s⁻¹. sigmaaldrich.com These rates result in a calculated dissociation constant (Kd) of 1.2 nM, underscoring the high affinity of SMTC for the enzyme. apexbt.comsigmaaldrich.com The inhibition of L-arginine oxidation and the L-arginine-independent oxidation of NADPH by nNOS further confirms its impact on the enzyme's catalytic function. apexbt.comsigmaaldrich.com

Distinction from Parent Thiocitrulline in Heme Iron Interaction

A critical distinction between S-Methyl-L-thiocitrulline and its parent compound, L-thiocitrulline, lies in their interaction with the heme iron prosthetic group within the active site of nitric oxide synthase. nih.govnih.gov Spectral analysis studies have demonstrated that, unlike L-thiocitrulline, the sulfur atom of S-alkyl-L-thiocitrullines, including SMTC, does not directly interact with the heme iron. nih.govnih.gov This finding is significant as it reveals a different binding mechanism compared to its precursor and other sulfur-containing inhibitors, contributing to its unique inhibitory profile.

Downstream Biochemical Pathway Modulation by this compound

By inhibiting nitric oxide synthase, this compound effectively curtails the production of nitric oxide (NO), a ubiquitous signaling molecule. apexbt.com This reduction in NO bioavailability directly influences several downstream biochemical pathways that are dependent on NO for their regulation.

Influence on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling

Nitric oxide is a primary activator of soluble guanylyl cyclase (sGC), the enzyme responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). wikipedia.org The NO-cGMP signaling cascade is fundamental to many physiological processes. nih.govnih.gov As a potent NOS inhibitor, this compound reduces the synthesis of NO. apexbt.com This limitation in NO availability leads to decreased activation of sGC and, consequently, a reduction in the intracellular levels of cGMP. By attenuating this pathway, SMTC can modulate a wide range of cellular responses mediated by cGMP.

Regulation of Protein S-Nitrosylation Events

Protein S-nitrosylation is a crucial post-translational modification where an NO group is reversibly added to the thiol side chain of a cysteine residue, affecting protein function and signal transduction. wikipedia.org The inhibition of NOS-1 by S-Methyl-L-thiocitrulline has been shown to directly impact these events. In isolated rat hearts, the use of SMTC led to a decrease in the basal S-nitrosylation of total proteins as well as specific proteins such as the ryanodine (B192298) receptor 2 (RyR2), SERCA2, and L-type calcium channels (LTCC). This demonstrates that by controlling NO production, SMTC can regulate the S-nitrosylation status of key proteins involved in cellular function.

Physiological and Pathophysiological Research of S Methyl L Thiocitrulline Acetate

Cardiovascular System Research

The role of S-Methyl-L-thiocitrulline in the cardiovascular system has been extensively investigated, revealing the significant involvement of nNOS in regulating vascular dynamics and cardiac function.

Regulation of Vascular Tone and Cerebral Blood Flow

S-Methyl-L-thiocitrulline has been instrumental in demonstrating that nNOS plays a key role in the regulation of vascular tone and blood flow. Systemic administration of S-Methyl-L-thiocitrulline in human subjects and animal models consistently leads to an increase in systemic vascular resistance and a corresponding rise in mean arterial pressure. nih.govnih.gov This pressor effect underscores a baseline, tonic vasodilatory role for nNOS-derived NO in the vasculature. researchgate.net

In studies on conscious rats, S-Methyl-L-thiocitrulline induced significant vasoconstriction in renal, mesenteric, and hindquarter vascular beds. medchemexpress.com Research in baroreceptor-denervated rats has shown that the cardiovascular effects, such as elevated mean arterial pressure and reduced skeletal muscle and renal blood flow, are not a result of increased sympathetic nerve discharge. nih.gov This suggests that the vasoconstriction is a direct result of inhibiting peripheral nNOS-derived NO in the vasculature. nih.gov

| Parameter | Observed Effect | Model System | Reference |

|---|---|---|---|

| Mean Arterial Pressure (MAP) | Increase | Humans, Rats | nih.govnih.gov |

| Systemic Vascular Resistance | Increase | Humans | nih.gov |

| Cardiac Output | Minor Decrease | Humans | nih.gov |

| Regional Blood Flow (Renal, Mesenteric, Hindlimb) | Decrease (Vasoconstriction) | Rats | nih.govmedchemexpress.com |

| Neurovascular Coupling (Rapidity) | Reduced | Humans | nih.gov |

Myocardial Function and Electrophysiological Stability

Research has identified a role for nNOS within cardiac myocytes, where it contributes to the regulation of myocardial contractility and calcium handling. Studies using S-Methyl-L-thiocitrulline have helped to clarify these functions. In isolated rat hearts, selective blockade of nNOS with S-Methyl-L-thiocitrulline resulted in a decrease in basal contractility and relaxation. researchgate.net This suggests that nNOS-derived NO has a modulatory role in normal myocardial mechanics.

The mechanism appears to involve the regulation of intracellular calcium ([Ca2+]i), a critical determinant of cardiac muscle contraction and electrical stability. Experiments on cardiac myocytes have shown that nNOS inhibition with S-Methyl-L-thiocitrulline alters basal [Ca2+]i transients. nih.gov Furthermore, nNOS inhibition has been shown to reduce the S-nitrosylation of key calcium-handling proteins, including the ryanodine (B192298) receptor (RyR2), which is responsible for calcium release from the sarcoplasmic reticulum. researchgate.net By affecting these fundamental processes, nNOS signaling can influence both the force of contraction (inotropy) and the rate of relaxation (lusitropy), and by extension, may impact electrophysiological stability.

Role in Ischaemia-Reperfusion Injury Mechanisms

The role of nitric oxide synthases in cardiac ischaemia-reperfusion injury (IRI) is complex, with different isoforms potentially exerting opposing effects. Following an ischaemic event, nNOS is known to be upregulated in the myocardium. mdpi.com Some evidence suggests that this upregulation may be part of a protective mechanism, particularly in the context of ischaemic post-conditioning. mdpi.com

However, direct studies investigating the effect of S-Methyl-L-thiocitrulline on cardiac IRI are limited. The general understanding, derived from studies on non-selective NOS inhibitors and other models, is that excessive NO production, particularly from iNOS, can contribute to tissue damage during reperfusion. nih.gov In contrast, maintaining endothelial NO production is generally considered cardioprotective. nih.gov The specific contribution of nNOS in this setting remains an area of active investigation. This contrasts with the clearer neuroprotective role of S-Methyl-L-thiocitrulline in cerebral ischaemia. mdpi.comnih.gov

Implications for Hypertensive Pathophysiology

The consistent and potent pressor effect of S-Methyl-L-thiocitrulline in normotensive animals and humans has made it a valuable tool for studying the pathophysiology of hypertension. nih.govresearchgate.net By acutely inhibiting nNOS, S-Methyl-L-thiocitrulline can model a state of NO deficiency, which is believed to be a contributing factor in some forms of hypertension. cardiologyres.org

Studies using S-Methyl-L-thiocitrulline have helped to establish that nNOS-derived NO contributes to basal blood pressure control. nih.gov The administration of the inhibitor leads to dose-dependent increases in mean and diastolic blood pressure, accompanied by a reduction in heart rate. nih.gov Comparing the effects of S-Methyl-L-thiocitrulline with the non-selective NOS inhibitor L-NAME in rats showed that while both increased blood pressure, their regional hemodynamic profiles differed, highlighting the distinct roles of the NOS isoforms. medchemexpress.com These models allow researchers to investigate the consequences of reduced nNOS activity on vascular function and how this contributes to a hypertensive state, independent of central sympathetic output. nih.gov

Central Nervous System Research

In the central nervous system (CNS), nNOS is implicated in neurotransmission, synaptic plasticity, and, critically, in the cellular response to injury. Research using S-Methyl-L-thiocitrulline has been pivotal in defining the role of nNOS in neurotoxic processes.

Neuroprotective Effects in Models of Excitotoxicity and Ischemia

A significant body of research provides evidence for the neuroprotective effects of S-Methyl-L-thiocitrulline in models of both excitotoxicity and cerebral ischemia. nih.govnih.gov Overactivation of glutamate (B1630785) receptors, particularly the NMDA receptor, triggers a cascade of events leading to neuronal death, a process known as excitotoxicity. This process is a key component of the damage that occurs during a stroke. The activation of NMDA receptors leads to calcium influx, which in turn activates nNOS to produce high levels of NO. This excess NO can react with superoxide (B77818) to form the highly damaging molecule peroxynitrite, contributing to oxidative stress and cell death.

Direct evidence for the protective effects of S-Methyl-L-thiocitrulline comes from a rat model of intracerebral hemorrhage, a form of stroke. nih.gov Administration of S-Methyl-L-thiocitrulline after the initial bleed significantly reduced neuronal death in the area surrounding the hematoma. nih.gov The treatment also attenuated the activation of gelatinolytic enzymes that damage brain tissue and reduced the loss of blood vessel-associated proteins, indicating protection of the blood-brain barrier. nih.gov Crucially, these cellular protections translated to improved neurological function in the treated animals. nih.gov These findings strongly suggest that the selective inhibition of nNOS is a viable therapeutic strategy for mitigating the secondary brain injury that follows ischemic and hemorrhagic strokes. nih.govnih.gov

| Outcome Measure | Effect of SMTC Treatment vs. ICH Control | Reference |

|---|---|---|

| Neuronal Death (Fluoro-Jade staining) | Significantly Reduced | nih.gov |

| Activation of Gelatinolytic Enzymes | Reduced | nih.gov |

| Loss of Laminin- & Occludin-Stained Vessels | Significantly Attenuated | nih.gov |

| Neurological Deficits | Significantly Improved | nih.gov |

Modulation of Synaptic Transmission and Plasticity

S-Methyl-L-thiocitrulline (SMTC), the active component of the acetate (B1210297) salt, exerts significant influence over synaptic functions by targeting the production of nitric oxide (NO). NO, synthesized by nNOS, acts as a retrograde messenger in the nervous system, playing a critical role in synaptic plasticity—the ability of synapses to strengthen or weaken over time. This plasticity, particularly in the form of long-term potentiation (LTP), is a fundamental mechanism for learning and memory. nih.gov

The function of SMTC is rooted in its potent and selective inhibition of nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov By blocking nNOS, SMTC disrupts the NO-mediated signaling cascade. This pathway is often initiated by the activation of postsynaptic N-Methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent activation of nNOS. The NO produced then diffuses back to the presynaptic terminal, facilitating neurotransmitter release. SMTC's inhibition of nNOS has been shown to dose-dependently decrease the concentration of cyclic 3',5'-guanosine monophosphate (cGMP), a key downstream second messenger of NO, in critical brain regions like the hippocampus and amygdala. nih.gov

Research indicates that a tonic, or constant, low level of NO is necessary to facilitate LTP. nih.gov By blocking the enzyme responsible for its synthesis in neurons, SMTC can effectively prevent the potentiation of synaptic transmission that relies on this pathway. nih.gov The disruption of the PSD95/NOS1AP/nNOS complex, which is crucial for activating nNOS and modulating synaptic strengthening, is a key mechanism through which inhibitors like SMTC can modulate synaptic plasticity. mdpi.com

Contribution to Learning and Memory Processes

The modulation of synaptic plasticity by S-Methyl-L-thiocitrulline directly translates to its influence on learning and memory. Research utilizing animal models has provided direct evidence of its contribution to these cognitive processes. Nitric oxide produced by nNOS is known to be involved in the formation of long-term memory (LTM). nih.gov

In studies involving fear conditioning, a well-established model for associative learning, the administration of SMTC has been shown to impact memory formation. Specifically, pre-training administration of SMTC to wild-type mice impaired both short-term and long-term memories of contextual fear conditioning. nih.govnih.gov This form of learning is heavily dependent on the hippocampus. The findings indicate that the neuronal NO signaling pathway is crucial for the acquisition and subsequent consolidation of long-term memories related to context. nih.gov Interestingly, the same studies found that SMTC did not affect cued fear conditioning, which relies more on the amygdala, suggesting a degree of specificity in the role of nNOS in different types of memory. nih.govnih.gov

This aligns with broader research where general inhibition of NO synthase in the CA1 region of the hippocampus was found to impair spatial learning in rats, as measured by the Morris water maze task. nih.gov The impairment caused by NOS inhibitors could be reversed by the co-administration of L-arginine, the precursor to NO, confirming the pathway's involvement. nih.gov These results underscore that by inhibiting nNOS, SMTC serves as a powerful tool to demonstrate the essential role of NO-mediated processes in the hippocampus for spatial and contextual learning.

Interactive Table: Effect of S-Methyl-L-thiocitrulline (SMTC) on Contextual Fear Conditioning in Mice Data based on research investigating the role of nNOS in memory formation. nih.gov```html

| Treatment Group | Memory Type | Effect | Inhibition/Increase Percentage |

|---|---|---|---|

| SMTC (pre-training) | Short- & Long-Term Contextual Fear | Impaired Memory | 36% Inhibition |

| Molsidomine (NO donor in nNOS KO mice) | Short- & Long-Term Contextual Fear | Improved Memory | 46% Increase |

| SMTC (post-training) | Contextual Fear | No Effect | N/A |

Influence on Anxiety-Related Behaviors

The nitric oxide system, particularly the neuronal isoform of nitric oxide synthase, has been identified as a potential target in the study of anxiety disorders. Consequently, various NOS inhibitors have been investigated for their effects on anxiety-like behaviors in preclinical models.

mdpi.com

Standard behavioral tests used to assess anxiety in rodents include the elevated plus maze (EPM) and the open field (OF) test. nih.govdiva-portal.orgThese tests are based on the natural aversion of rodents to open, exposed areas and their tendency to stay in enclosed, protected spaces. nih.govnih.govAnxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the EPM or the center of the OF.

While various NOS inhibitors have been evaluated in these models, with some showing anxiolytic-like effects, specific research focusing on the direct influence of S-Methyl-L-thiocitrulline on anxiety-related behaviors is not extensively documented in the available scientific literature. mdpi.comThe class of amino acid-based inhibitors, to which SMTC belongs, has shown less consistent results in anxiety studies compared to other classes of NOS inhibitors. mdpi.comTherefore, while nNOS is a target of interest in anxiety research, the precise role of SMTC in modulating anxiety-related behaviors requires further dedicated investigation.

Cerebral Microvascular Tone Regulation

S-Methyl-L-thiocitrulline has been shown to play a significant role in the regulation of blood flow and vascular tone within the brain's microvasculature. Studies have challenged the conventional idea that endothelial NOS (eNOS) is solely responsible for regulating vessel tone, revealing a distinct and important role for nNOS.

researchgate.net

First-in-human studies using SMTC demonstrated that selective nNOS inhibition causes a reduction in basal blood flow in human coronary and forearm circulations. researchgate.netThis effect indicates that nNOS-derived NO contributes to maintaining a state of vasodilation under resting conditions. Furthermore, SMTC was found to inhibit vasodilation induced by mental stress without affecting the vasodilation mediated by eNOS in response to substances like acetylcholine (B1216132) or increased shear stress.

researchgate.net

In animal models, the systemic administration of SMTC elevates mean arterial pressure and reduces blood flow to skeletal muscle and the kidneys. nih.govThis pressor activity highlights its systemic vascular effects. researchgate.netResearch also suggests that these effects are due to the peripheral control of vascular tone by nNOS-derived NO, rather than an increase in sympathetic nerve activity. nih.govIn the context of brain injury, such as intracerebral hemorrhage, SMTC has been shown to be protective by reducing injuries to the cerebral microvascular basal lamina and tight junctions, further underscoring its impact on the brain's vascular system.

nih.gov

Ocular System Research

The role of S-Methyl-L-thiocitrulline acetate has been extensively investigated in the context of eye health, particularly in understanding and potentially treating myopia (nearsightedness).

Elucidation of Mechanisms in Myopia Development and Progression

Myopia is a common ocular disorder characterized by excessive elongation of the eye's axial length, causing distant objects to be focused in front of the retina instead of on it. nih.govf1000research.comResearch has identified neuronal nitric oxide synthase (nNOS) as a central component in the molecular signaling pathway that drives myopia development.

nih.gov

Nitric oxide acts as a neuroregulator in the retina. diva-portal.orgThe proposed mechanism involves factors like excessive near-work, which can lead to sustained contraction of the ciliary muscle, a smooth muscle inside the eye. researchgate.netNO is involved in smooth muscle relaxation, and its dysregulation could contribute to the structural changes seen in myopia. researchgate.netThe inhibition of nNOS has been shown to prevent the development of experimentally induced myopia in animal models, providing strong evidence for its involvement in the underlying mechanism of eye growth. nih.govresearchgate.netTherefore, SMTC, as a selective nNOS inhibitor, is a key pharmacological tool for elucidating the precise role of the nNOS signaling pathway in both normal eye growth and the progression of myopia.

nih.gov

Exploration of Myopia Prevention and Treatment Strategies

Given the central role of nNOS in the progression of myopia, its selective inhibition has emerged as a promising strategy for prevention and treatment. S-Methyl-L-thiocitrulline and its derivatives are at the forefront of this therapeutic exploration.

nih.gov

Pharmacogenomic analysis has identified S-Methyl-L-thiocitrulline hydrochloride as a top drug candidate for an anti-myopia therapeutic. mdpi.comIn preclinical studies using mouse models of experimentally induced myopia, systemic administration of SMTC was found to inhibit the development of myopia by approximately 97%. mdpi.comThis demonstrates a potent ability to halt the disease's progression by directly targeting a key molecular pathway.

nih.govmdpi.com

This targeted approach represents a significant advantage over existing optical corrections, which do not stop the underlying axial elongation, and other pharmacological options that may have lower efficacy or more significant side effects. nih.govThe development of SMTC-based therapies offers the potential for a treatment that can both prevent the onset of myopia in predisposed individuals and treat existing conditions by halting its progression.

nih.govInteractive Table: Inhibitory Profile of S-Methyl-L-thiocitrulline (SMTC)

Data compiled from studies on human and rat NOS isoforms. nih.govnih.gov

Generated html Table of Mentioned Compounds

Compound Name This compound S-Methyl-L-thiocitrulline (SMTC) S-Methyl-L-thiocitrulline hydrochloride Nitric Oxide (NO) L-arginine N-Methyl-D-aspartate (NMDA) cyclic 3',5'-guanosine monophosphate (cGMP) Acetylcholine Molsidomine

Renal System Research

S-Methyl-L-thiocitrulline (SMTC) acetate, a potent inhibitor of nitric oxide synthase (NOS), has been a subject of investigation in the context of renal physiology and disease. Its high selectivity for the neuronal NOS (nNOS) isoform allows researchers to probe the specific roles of this enzyme in kidney function.

Impact on Oxidative Stress in Diabetic Kidney Disease

Diabetic kidney disease, or diabetic nephropathy, is a major microvascular complication of diabetes and a leading cause of end-stage renal failure. nih.gov A significant body of evidence points to oxidative stress as a central player in the development and progression of this condition. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov

In the context of diabetes, chronic hyperglycemia can lead to the "uncoupling" of nitric oxide synthase (NOS), causing it to produce superoxide instead of nitric oxide (NO), thereby contributing to oxidative stress. nih.gov This process is implicated in the pathological changes seen in diabetic nephropathy, including glomerular hypertrophy, basement membrane thickening, and mesangial expansion. nih.gov While direct studies on the effect of this compound on oxidative stress in diabetic kidney disease are specific, its role as a potent NOS inhibitor is of significant interest. By inhibiting NOS activity, particularly the uncoupled state contributing to ROS production, compounds like SMTC could theoretically modulate the oxidative environment in the diabetic kidney. The activation of protein kinase C (PKC) and the renin-angiotensin system (RAS) in diabetes further exacerbates ROS generation, creating a vicious cycle that promotes renal injury. nih.gov

Modulation of Renal Oxygen Consumption Pathways

The kidney is a highly metabolic organ, with its oxygen consumption (Qo₂) tightly linked to the energy-intensive process of sodium reabsorption (Tna). nih.gov The relationship between these two factors, known as metabolic efficiency (Qo₂/Tna), is subject to regulation by various factors, including nitric oxide. nih.gov

Research using SMTC has provided specific insights into the role of the nNOS isoform in this process. Studies in rats have demonstrated that both non-selective NOS inhibition and selective nNOS inhibition with SMTC increase the oxygen cost of kidney function. nih.gov Even at low doses that did not alter renal blood flow (RBF), SMTC increased the Qo₂/Tna ratio, indicating a decrease in metabolic efficiency. nih.gov This effect was also observed in isolated proximal tubules, suggesting that nNOS influences basal metabolism and mitochondrial function directly, independent of its effects on blood flow or sodium transport alone. nih.gov

Table 1: Effect of NOS Inhibitors on Renal Hemodynamics and Oxygen Consumption in Rats

| Compound | Effect on Renal Blood Flow (RBF) | Effect on Metabolic Efficiency (Qo₂/Tna) |

|---|---|---|

| Low-Dose SMTC | No Change | Increased |

| High-Dose SMTC | Decreased | Increased |

| L-NMMA (Non-selective NOS inhibitor) | Decreased | Increased |

Immunological and Inflammatory Responses

The nitric oxide pathway is a critical component of the immune system's response to pathogens and inflammation. As a modulator of this pathway, SMTC has been studied for its effects on immune cells and systemic inflammatory conditions.

Involvement in Macrophage-Mediated Cytotoxicity

Macrophages are key immune cells that, when activated, can eliminate pathogens and tumor cells. One of their primary cytotoxic mechanisms is the production of large amounts of nitric oxide via the inducible NOS (iNOS) isoform. nih.govresearchgate.net This high-output NO can be directly toxic to target cells. nih.gov

S-Methyl-L-thiocitrulline is an inhibitor of all three NOS isoforms, but it displays significant selectivity. It is a particularly potent inhibitor of nNOS, and a less potent inhibitor of iNOS and endothelial NOS (eNOS). nih.gov This selectivity suggests that while SMTC can influence macrophage-derived NO production, its impact may be less pronounced compared to its effects on neuronal tissues. The regulation of iNOS expression and activity in macrophages is a complex process, modulated by various cytokines and microbial stimuli, creating a delicate balance that determines the outcome of an immune response. researchgate.net

Table 2: Inhibitory Potency of SMTC on Human NOS Isoforms

| NOS Isoform | Inhibitory Value (Ki or Kd) | Relative Potency |

|---|---|---|

| Neuronal (nNOS) | 1.2 nM (Kd) | Highest |

| Inducible (iNOS) | 34 nM (Ki) | Lower |

| Endothelial (eNOS) | 11 nM (Ki) | Intermediate |

Role in Systemic Inflammatory Conditions (e.g., Septic Shock)

Septic shock is a life-threatening condition characterized by a systemic inflammatory response to infection, often leading to severe hypotension (low blood pressure) and organ dysfunction. jcritintensivecare.org A key contributor to this dangerous drop in blood pressure is the massive overproduction of nitric oxide by iNOS, which causes widespread vasodilation. researchgate.netnih.gov

This has led to the investigation of NOS inhibitors as a potential therapeutic strategy. Research in animal models has shown that S-Methyl-L-thiocitrulline can reverse hypotension in rats with septic peritonitis and in dogs administered endotoxin. researchgate.net These findings suggest that by inhibiting the excessive NO production, SMTC can restore vascular tone and increase blood pressure. researchgate.net Studies with other, less selective NOS inhibitors in human patients with septic shock have confirmed that this approach can raise blood pressure, though concerns about potentially reducing cardiac output and tissue perfusion remain. nih.gov

Pain Research and Antinociceptive Mechanisms

Nitric oxide is a key signaling molecule in the central nervous system, where it is involved in the processing of pain signals (nociception). The activation of NMDA receptors in neurons can stimulate nNOS, leading to NO production, which can, in turn, contribute to a state of hyperexcitability and hyperalgesia (increased sensitivity to pain). nih.gov

Given its potent and selective inhibition of nNOS, SMTC has been used as a tool to explore these mechanisms. nih.govnih.gov Research has shown that NO can enhance the desensitization of µ-opioid receptors, which are the primary targets for powerful analgesic drugs like morphine. researchgate.net In studies using rat brain slices, SMTC was found to attenuate this desensitization in a concentration-dependent manner. researchgate.net At higher concentrations, SMTC markedly reduced the desensitization of the opioid response, suggesting that nNOS-derived NO plays a role in the development of tolerance to opioid analgesics. researchgate.net

Table 3: Effect of SMTC on µ-Opioid Receptor Desensitization

| SMTC Concentration | Effect on ME-Induced Desensitization |

|---|---|

| 0.01 µM | No significant change |

| 0.03 µM | No significant change |

| 0.3 µM | Marked attenuation |

| 3 µM | Marked attenuation |

| 10 µM | Marked attenuation |

Modulation of Nociceptive Pathways

S-Methyl-L-thiocitrulline (SMTC) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. nih.govnih.govsigmaaldrich.com Nitric oxide is a significant signaling molecule implicated in the modulation of nociceptive pathways, particularly in the development and maintenance of pain states such as hyperalgesia (an increased sensitivity to pain) and allodynia (pain resulting from a stimulus that does not normally provoke pain).

The involvement of the NO/nNOS pathway in pain processing is supported by studies demonstrating that non-selective NOS inhibitors can influence nociceptive behaviors. For instance, in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, the local and continuous application of the NOS inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) to the injury site was shown to prevent the development of thermal hyperalgesia. nih.gov This finding suggests that NO produced at the site of nerve injury contributes to the sensitization of nociceptive pathways.

While direct studies on the antinociceptive effects of this compound in various pain models are not extensively detailed in the reviewed literature, its high selectivity for nNOS suggests a significant potential for modulating nociceptive transmission. nih.gov The rationale for its potential efficacy lies in the established role of nNOS in central sensitization, a key mechanism underlying chronic pain. Central sensitization involves an increase in the excitability of neurons in the central nervous system, leading to an amplified response to sensory inputs. By inhibiting nNOS, this compound can theoretically reduce the production of NO in the spinal cord and other central pain processing areas, thereby mitigating the neuroplastic changes associated with chronic pain states.

The table below summarizes the inhibitory profile of S-Methyl-L-thiocitrulline against different NOS isoforms, highlighting its selectivity for nNOS.

| Compound | Target NOS Isoform | IC₅₀ (nM) | Selectivity vs. eNOS |

| S-Methyl-L-thiocitrulline | Neuronal NOS (nNOS) | 300 | ~17-fold |

| Endothelial NOS (eNOS) | 5400 | - | |

| Inducible NOS (iNOS) | - | - |

Data sourced from publicly available information on inhibitor selectivity.

Interaction with Opioid-Mediated Antinociception

The interaction between the nitric oxide signaling pathway and the opioid system is crucial in the context of pain management, particularly concerning the development of tolerance to opioid analgesics. Opioid tolerance is a phenomenon where the repeated administration of an opioid results in a diminished analgesic effect over time, necessitating dose escalation to achieve the same level of pain relief. nih.gov

Research has indicated that inhibitors of nitric oxide synthase can modulate the development of opioid tolerance. Studies have shown that co-administration of a NOS inhibitor with morphine can prevent or delay the onset of tolerance to morphine's analgesic effects. nih.gov For example, under experimental conditions where the administration of N(G)-nitro-L-arginine (NOArg) prevents morphine tolerance, a progressive inhibition of NOS activity is observed. nih.gov This suggests that the NO pathway is actively involved in the cellular and molecular adaptations that lead to opioid tolerance.

The mechanism underlying this interaction is thought to involve the modulation of µ-opioid receptor signaling. Chronic opioid administration can lead to a state of cellular adaptation, and the NO/nNOS pathway appears to be a key player in this process. By inhibiting nNOS, this compound may interfere with these adaptive mechanisms, thereby preserving the efficacy of opioid analgesics over a longer duration.

While specific data on the potentiation of opioid analgesia by this compound is limited in the reviewed literature, the established role of NOS inhibitors in mitigating opioid tolerance provides a strong rationale for its potential utility in combination therapy. The table below presents conceptual data based on the known effects of NOS inhibitors on opioid tolerance.

| Treatment Group | Analgesic Effect of Morphine (Day 1) | Analgesic Effect of Morphine (Day 7) | Development of Tolerance |

| Morphine alone | High | Low | Yes |

| Morphine + this compound | High | High | No / Reduced |

This table is illustrative and based on the general findings for NOS inhibitors.

Advanced Methodological Approaches and Research Applications of S Methyl L Thiocitrulline Acetate

In Vitro Research Paradigms

In vitro studies are fundamental to elucidating the specific mechanisms of action of pharmacological agents. For S-Methyl-L-thiocitrulline acetate (B1210297), these studies have been crucial in characterizing its inhibitory effects on NOS isoforms and its impact on cellular functions.

Cellular Assays for Nitrite (B80452) Production and Enzyme Activity

The inhibitory effect of S-Methyl-L-thiocitrulline acetate on NOS activity is often quantified by measuring the production of nitrite (NO₂⁻), a stable oxidation product of NO. A common method employed is the Griess assay. This colorimetric assay involves the reaction of nitrite with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration mdpi.comcellbiolabs.com. In cellular models, such as cultured endothelial cells, neuronal cells, or macrophages, the addition of this compound to the culture medium leads to a dose-dependent decrease in nitrite accumulation, providing a direct measure of its inhibitory potency.

Furthermore, enzyme activity assays using purified NOS isoforms have been instrumental in defining the selectivity of this compound. These assays typically measure the conversion of L-arginine to L-citrulline, the co-product of NO synthesis. Studies have shown that S-Methyl-L-thiocitrulline is a potent inhibitor of all three major NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) nih.gov. However, it exhibits a notable selectivity for nNOS. For instance, research has demonstrated that S-Methyl-L-thiocitrulline is significantly more potent in inhibiting nNOS compared to eNOS and iNOS nih.gov. This selectivity is a key attribute for its use in research aimed at dissecting the specific roles of different NOS isoforms.

Detailed kinetic studies have characterized S-Methyl-L-thiocitrulline as a slow, tight-binding inhibitor of nNOS nih.gov. The inhibitory constants (Kᵢ) and dissociation constants (Kₑ) have been determined for the different human NOS isoforms, providing a quantitative basis for its application in experimental models.

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline (Me-TC) against Human Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Inhibition Constant (Kᵢ) | Dissociation Constant (Kₑ) |

| Neuronal (nNOS) | - | 1.2 nM nih.gov |

| Inducible (iNOS) | 34 nM nih.govnih.gov | - |

| Endothelial (eNOS) | 11 nM nih.govnih.gov | - |

Data sourced from studies on human NOS isoforms.

Cell Viability and Cytotoxicity Assessments

Investigating the potential cytotoxic effects of a compound is a critical aspect of its preclinical evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability nih.govnih.govyoutube.com. This assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals nih.gov. A decrease in formazan production is indicative of reduced cell viability or cytotoxicity.

When evaluating the effects of this compound, the MTT assay can be employed to determine if its inhibitory action on NOS affects cell survival. For example, in cell types where NO plays a crucial role in survival signaling, its inhibition could potentially lead to cytotoxicity. Conversely, in pathological conditions where excessive NO production contributes to cell death (e.g., in neuroinflammatory conditions), inhibitors like this compound might be expected to enhance cell viability. The specific outcomes of such assays are highly dependent on the cell type and the experimental context.

Preclinical In Vivo Studies

The translation of in vitro findings to a whole-organism context is achieved through preclinical in vivo studies. This compound has been utilized in various animal models to probe the systemic and organ-specific functions of NOS.

Animal Models of Neurological Disorders (e.g., Stroke, Neurodegeneration)

The selective inhibitory action of this compound on nNOS makes it a particularly relevant tool for studying neurological disorders where this enzyme is implicated. In models of ischemic stroke, excessive NO production by nNOS is thought to contribute to excitotoxicity and neuronal damage.

A study investigating the effects of this compound in a rat model of intracerebral hemorrhage (ICH), a form of stroke, demonstrated its neuroprotective potential. Administration of the compound after ICH induction led to a significant reduction in neuronal death in the perihematomal region nih.govnih.gov. Furthermore, it attenuated the loss of microvessels and improved neurological deficits nih.govnih.gov. These findings suggest that inhibiting nNOS with this compound can mitigate the secondary brain injury that occurs after a hemorrhagic stroke.

The use of preclinical stroke models, such as the transient or permanent middle cerebral artery occlusion (MCAO) model, is crucial for evaluating the therapeutic potential of neuroprotective agents like this compound mdpi.comresearchgate.net.

Cardiovascular Hemodynamic Assessments in Animal Models

Nitric oxide is a key regulator of vascular tone and blood pressure. The administration of NOS inhibitors provides a means to study the role of NO in cardiovascular hemodynamics. In conscious rats, S-Methyl-L-thiocitrulline has been shown to produce a pressor effect, increasing mean arterial pressure nih.gov. This effect is associated with vasoconstriction in various vascular beds, including the renal, mesenteric, and hindquarters circulations nih.gov.

Comparative studies with non-selective NOS inhibitors have helped to delineate the specific contributions of different NOS isoforms to blood pressure regulation. For instance, the hemodynamic effects of S-Methyl-L-thiocitrulline have been compared to those of L-NAME (N(G)-nitro-L-arginine methyl ester), a non-selective inhibitor nih.gov. These studies provide insights into the complex interplay between nNOS and eNOS in maintaining cardiovascular homeostasis.

Table 2: Hemodynamic Effects of S-Methyl-L-thiocitrulline (SMTC) in Conscious Rats

| Parameter | Effect of SMTC |

| Mean Arterial Pressure | Increased nih.gov |

| Renal Vascular Conductance | Decreased nih.gov |

| Mesenteric Vascular Conductance | Decreased nih.gov |

| Hindquarters Vascular Conductance | Decreased nih.gov |

| Heart Rate | Bradycardia (at higher doses) nih.gov |

Renal Physiological and Biochemical Measurements

The kidneys play a vital role in regulating blood pressure and fluid balance, and NO is an important modulator of renal function. Studies using this compound have helped to elucidate the role of nNOS in the regulation of renal hemodynamics.

In anesthetized rats, the administration of S-Methyl-L-thiocitrulline has been shown to reduce renal blood flow nih.gov. This suggests that nNOS-derived NO contributes to the maintenance of basal renal perfusion. By comparing the effects of systemic versus local administration of the inhibitor, researchers can differentiate between the systemic and intrarenal actions of nNOS.

Furthermore, S-Methyl-L-thiocitrulline has been used to investigate the role of nNOS in the micturition reflex. In female rats, intrathecal administration of the compound was found to inhibit the relaxation of the urethral sphincter, suggesting that nNOS in the spinal cord is involved in the control of lower urinary tract function nih.gov. These findings highlight the diverse applications of this compound in understanding the physiological roles of nitric oxide in the renal and urinary systems.

Human Mechanistic Studies

The translation of preclinical findings to human physiology is a crucial step in understanding the function of nNOS. SMTC has been instrumental in non-invasively and invasively probing the role of nNOS in human neurovascular and peripheral vascular regulation.

Understanding the contribution of nNOS to the regulation of cerebral blood flow (CBF) is critical, as this process, known as neurovascular coupling (NVC), ensures adequate blood supply to active brain regions. nih.gov Recent human studies have employed advanced, non-invasive techniques like transcranial Doppler (TCD) ultrasonography to elucidate the specific role of nNOS in the dynamics of NVC. nih.gov

It is important to note that while TCD is a valuable tool for measuring blood flow velocity, a potential limitation is the assumption that the diameter of the insonated cerebral artery remains constant; the specific effect of SMTC on cerebral artery diameter in humans has yet to be determined. nih.gov

Table 1: Effect of S-Methyl-L-thiocitrulline (SMTC) on Neurovascular Coupling (NVC) in Humans

| Parameter | Technique | Brain Region / Artery | Stimulus | Key Finding with SMTC | Citation |

|---|---|---|---|---|---|

| NVC Rapidity | Transcranial Doppler (TCD) | Posterior Cerebral Artery (PCA) | Visual Stimulation | Reduced initial rise and acceleration of blood velocity | nih.gov |

Distinguishing between the central and peripheral effects of nNOS inhibition is crucial for understanding its role in cardiovascular regulation. Studies comparing systemic (intravenous) and local (intra-arterial) administration of SMTC in humans have provided significant insights.

Systemic administration of SMTC in human subjects leads to an increase in mean arterial pressure, reflecting widespread inhibition of nNOS in the vasculature. nih.govnih.gov This systemic effect is accompanied by a decrease in heart rate and cardiac output. nih.gov

In contrast, local administration studies via intra-arterial infusion into specific vascular beds allow for the examination of peripheral nNOS activity without confounding central nervous system effects. In the human forearm circulation, local SMTC infusion was found to reduce basal blood flow, an effect that was reversible with L-arginine. nih.gov Similarly, in patients with angiographically normal coronary arteries, intracoronary infusion of SMTC caused a significant reduction in basal coronary blood flow. nih.gov

Crucially, these local administration studies demonstrated that SMTC did not affect the vasodilator responses mediated by endothelial NOS (eNOS). For instance, SMTC did not inhibit the increased blood flow caused by the eNOS agonists acetylcholine (B1216132) and substance P, nor did it affect flow-mediated vasodilation. nih.gov These findings collectively indicate that nNOS-derived NO contributes significantly to basal vascular tone in both the human peripheral and coronary circulations, independent of eNOS activity. nih.gov

This compound as a Biochemical Probe

Beyond human physiological studies, SMTC is an invaluable tool in biochemical and cellular research due to its high potency and selectivity as a competitive inhibitor of nNOS.

SMTC is a structural analog of L-arginine and L-citrulline, the substrate and co-product, respectively, of the nitric oxide synthase (NOS) reaction. nih.govdrugbank.com The primary metabolic pathway investigated using SMTC is the conversion of L-arginine to L-citrulline and nitric oxide (NO). researchgate.netapexbt.com By competitively inhibiting the binding of L-arginine to the active site of NOS, SMTC effectively blocks this reaction. apexbt.comnih.govnih.gov

This inhibitory action makes SMTC a precise tool for dissecting the L-arginine/NO pathway from other routes of L-arginine metabolism. Researchers can use SMTC to create a state of acute NO deficiency from a specific NOS isoform, allowing for the investigation of the downstream physiological and pathological consequences. This approach has been fundamental in confirming the role of nNOS-derived NO in a multitude of processes, distinguishing its effects from those of NO produced by eNOS or iNOS. apexbt.comnih.gov The inhibition is reversible and stereoselective for the L-isomer, further enhancing its utility as a specific biochemical probe. researchgate.netresearchgate.net

S-nitrosylation is a critical post-translational modification where NO covalently attaches to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). nih.govnih.gov This modification can alter protein function, localization, and stability, playing a significant role in cellular signaling. mdpi.comed.ac.uk

SMTC has been effectively used as a probe to identify proteins that are specifically S-nitrosylated by nNOS-derived NO. By inhibiting nNOS, researchers can compare the S-nitrosylation status of proteins in the presence and absence of the inhibitor to create an "S-nitrosylation profile" dependent on nNOS activity. For example, in the isolated rat heart, the application of SMTC was shown to decrease the basal S-nitrosylation of key cardiac proteins, including the ryanodine (B192298) receptor (RyR2), SERCA2, and L-type calcium channels (LTCC). researchgate.net Furthermore, SMTC significantly blunted the increase in S-nitrosylation of these proteins that occurs upon stimulation with isoproterenol. researchgate.net This application demonstrates the power of SMTC in elucidating specific nNOS-dependent signaling pathways that operate through protein S-nitrosylation.

The utility of SMTC as a research tool is underpinned by its well-characterized binding and kinetic properties. It is a potent, slow, tight-binding inhibitor of nNOS. nih.gov Kinetic assays have precisely quantified its selectivity for the different human NOS isoforms. While it inhibits all three, it is most potent against nNOS. nih.gov

SMTC acts as a competitive inhibitor with respect to the substrate L-arginine. researchgate.netnih.gov Unlike its parent compound, L-thiocitrulline, which appears to directly coordinate with the heme iron in the enzyme's active site, spectral studies indicate that the S-methyl group of SMTC prevents this direct interaction. researchgate.netnih.govresearchgate.net This mechanistic difference is crucial for interpreting experimental results. The high affinity and selectivity of SMTC make it a standard reference inhibitor in enzyme kinetic assays and a valuable tool for titrating the active site concentration of nNOS. nih.gov

Table 2: Binding and Kinetic Parameters of S-Methyl-L-thiocitrulline (SMTC) for Human Nitric Oxide Synthase (NOS) Isoforms

| Parameter | nNOS | eNOS | iNOS | Citation |

|---|---|---|---|---|

| Inhibition Constant (Ki) | - | 11 nM | 34 nM nih.gov / 40 nM | nih.gov, |

| Dissociation Constant (Kd) | 1.2 nM | - | - | nih.gov, apexbt.com |

| Association Rate (kon) | 2.6 x 105 M-1s-1 | - | - | nih.gov |

| Dissociation Rate (koff) | 3.0 x 10-4 s-1 | - | - | nih.gov |

| Inhibition Type | Slow, Tight-Binding, Competitive with L-Arginine | Competitive with L-Arginine | Competitive with L-Arginine | nih.gov, researchgate.net |

| Selectivity (nNOS vs. eNOS) | ~9-10 fold | - | - | nih.gov, nih.gov |

| Selectivity (nNOS vs. iNOS) | ~28-33 fold | - | - | nih.gov, |

Interdisciplinary Research Applications of this compound

This compound, a potent and selective inhibitor of nitric oxide synthase (NOS), holds significant potential for a range of interdisciplinary research applications. Its ability to specifically target isoforms of NOS allows for the precise dissection of nitric oxide (NO) signaling pathways in various biological contexts, extending from molecular biology to agricultural science.

Integration with Gene Expression Profiling

While direct studies integrating this compound with gene expression profiling are not yet prevalent in published literature, its utility as a research tool in this area is profound. Nitric oxide is a key signaling molecule that can influence gene expression through various mechanisms, including the post-translational modification of transcription factors. By selectively inhibiting NO production, this compound can be employed to identify genes and signaling pathways that are under the regulatory control of specific NOS isoforms.

In a hypothetical experimental design, researchers could treat cell cultures or model organisms with this compound and subsequently perform transcriptomic analysis, such as microarray or RNA-sequencing. The resulting data would reveal changes in the expression levels of numerous genes, providing insights into the downstream genetic targets of NO signaling. For instance, by inhibiting neuronal NOS (nNOS), one could elucidate the role of NO in regulating genes involved in neuronal development, synaptic plasticity, or neurodegenerative processes. nih.gov

The high selectivity of S-Methyl-L-thiocitrulline for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is a critical advantage in such studies. nih.gov This allows for a more precise attribution of gene expression changes to the activity of a specific NOS isoform, thereby reducing the confounding effects of inhibiting global NO production.

Table 1: Comparative Inhibitory Activity of S-Methyl-L-thiocitrulline on NOS Isoforms

| NOS Isoform | Inhibition Constant (Ki) | Selectivity vs. nNOS |

| Neuronal NOS (nNOS) | 1.2 nM | - |

| Endothelial NOS (eNOS) | 11 nM | 9.2-fold less sensitive |

| Inducible NOS (iNOS) | 34 nM | 28.3-fold less sensitive |

This table was created by the author based on data from the following source(s): nih.gov

The data in the table above illustrates the potency and selectivity of S-Methyl-L-thiocitrulline, making it an ideal candidate for discerning the specific contributions of nNOS to gene regulation.

Agricultural Biochemistry Research

In the realm of agricultural biochemistry, nitric oxide is recognized as a critical signaling molecule involved in various aspects of plant growth, development, and stress responses. These include seed germination, root development, flowering, fruit ripening, and defense against pathogens. The enzymatic sources of NO in plants are still a subject of active research, with evidence pointing towards both NOS-like enzymes and nitrate/nitrite reductases.

This compound, as a potent inhibitor of NOS, presents a valuable pharmacological tool for investigating the role of NOS-like activity in plant physiological processes. nih.gov By applying this inhibitor to plant systems, researchers can explore the specific contributions of this enzymatic pathway to NO-mediated events.

For example, studies could be designed to assess the impact of this compound on gene expression during pathogen infection. By inhibiting NO production, it would be possible to identify plant defense genes whose expression is dependent on NO signaling. This could lead to the development of novel strategies for enhancing plant immunity.

Furthermore, the role of NO in abiotic stress tolerance, such as drought or salinity, is an area of significant interest. The application of this compound in controlled experiments could help elucidate the NO-dependent signaling cascades that contribute to stress adaptation in crops.

Table 2: Potential Research Applications of this compound in Agricultural Biochemistry

| Research Area | Potential Application of this compound |

| Plant-Pathogen Interactions | Investigate the role of NO in the activation of defense-related genes. |

| Abiotic Stress Physiology | Elucidate NO-dependent signaling pathways in response to drought, salinity, and temperature stress. |

| Plant Development | Study the involvement of NO in processes such as root organogenesis, flowering time, and senescence. |

| Seed Biology | Examine the role of NO in breaking seed dormancy and promoting germination. |

This table was created by the author.

While the primary research focus for S-Methyl-L-thiocitrulline has been in mammalian systems, its well-characterized inhibitory profile makes it a highly promising compound for advancing our understanding of nitric oxide's multifaceted roles in agricultural biochemistry.

Future Directions and Emerging Research Avenues for S Methyl L Thiocitrulline Acetate

Investigation of Novel Therapeutic Targets Beyond Nitric Oxide Synthases

While the primary mechanism of S-Methyl-L-thiocitrulline is the inhibition of nitric oxide synthase (NOS) isoforms, emerging research is beginning to explore its potential effects on other cellular targets. nih.govconsensus.app Future investigations will likely focus on identifying and characterizing these off-target interactions, which could unveil novel therapeutic applications or provide a more comprehensive understanding of its biological activity. The exploration of these alternative pathways is crucial for a complete pharmacological profiling of the compound.

Further Elucidation of Isoform-Specific Downstream Signaling Cascades

S-Methyl-L-thiocitrulline exhibits selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. nih.govnih.gov A critical area of future research is to further dissect the downstream signaling cascades that are specifically modulated by the inhibition of each NOS isoform. Understanding these distinct pathways is paramount for developing targeted therapies with improved efficacy and reduced side effects. For instance, while nNOS inhibition may be beneficial in neurodegenerative diseases, understanding the specific signaling consequences is vital. nih.govmdpi.com In contrast, the signaling pathways affected by eNOS and iNOS inhibition are critical in cardiovascular and inflammatory conditions, respectively. maastrichtuniversity.nl

Development of Advanced Research Tools and Methodologies

The advancement of research on S-Methyl-L-thiocitrulline acetate (B1210297) is intrinsically linked to the development of more sophisticated research tools. The creation of novel molecular probes and imaging agents derived from S-Methyl-L-thiocitrulline could enable real-time visualization of its distribution and target engagement within living systems. Furthermore, the application of systems biology approaches, such as genomics, proteomics, and metabolomics, will be instrumental in mapping the complex cellular responses to nNOS inhibition by this compound. These advanced methodologies will provide a more holistic view of its mechanism of action.

Comprehensive Comparative Studies with Other Nitric Oxide Modulators

To accurately position S-Methyl-L-thiocitrulline acetate within the therapeutic landscape, comprehensive comparative studies with other nitric oxide modulators are essential. These studies should evaluate its efficacy, selectivity, and downstream effects against other well-known NOS inhibitors. A key comparison is with L-NAME (N(G)-Nitro-L-Arginine Methyl Ester), a non-selective NOS inhibitor, to highlight the advantages of the isoform selectivity of S-Methyl-L-thiocitrulline. nih.govresearchgate.net Such comparative analyses will provide a clearer rationale for its use in specific clinical contexts.

| Inhibitor | Selectivity | Reference |

| S-Methyl-L-thiocitrulline (SMTC) | Selective for nNOS | nih.govnih.gov |

| N(G)-Nitro-L-arginine methyl ester (L-NAME) | Non-selective | nih.gov |

| 7-Nitroindazole (7-NI) | Selective for nNOS | nih.govmdpi.com |

| L-N-iminoethyl-ornithine (L-NIO) | Some selectivity towards iNOS | nih.gov |

| System | Potential Long-Term Effects of nNOS Inhibition | Research Findings |

| Renal System | Delayed development of proteinuria and glomerulosclerosis in diabetic models. | Modest nephroprotective effects observed in uninephrectomized diabetic rats. nih.gov |

| Nervous System | Aggravation of neural damage in certain excitotoxicity models. | Chronic and sustained NOS inhibition may worsen neuropathology. nih.gov |

| Cognitive Function | Impairment of spatiotemporal learning and memory. | Chronic non-selective NOS inhibition reduced cognitive performance in mice. mdpi.com |

Potential in Combinatorial Research Strategies

The therapeutic potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. Future research should explore synergistic or additive effects when co-administered with drugs targeting complementary pathways. For example, in the context of neurodegenerative diseases, combining S-Methyl-L-thiocitrulline with anti-inflammatory or anti-oxidant compounds could offer a multi-pronged therapeutic approach. Investigating these combinatorial strategies will be crucial for developing more effective treatment regimens for complex diseases.

Q & A

Q. Basic

- Functional assays : Measure bladder contraction frequency and urethral sphincter relaxation latency. S-MTC typically increases contraction intervals (>50% baseline) and reduces relaxation amplitude .

- Pharmacological rescue : L-arginine administration should reverse inhibition, restoring pre-drug pressure dynamics .

Pitfalls : - Overlooking baseline variability due to anesthesia (urethane suppresses sympathetic tone).

- Misattributing effects to nNOS without excluding iNOS/eNOS contributions via isoform-specific inhibitors .

How should researchers design studies to isolate central vs. peripheral NOS modulation by S-MTC?

Q. Advanced

- Comparative administration : Parallel intrathecal (targeting spinal nNOS) and intracerebroventricular (supraspinal nNOS) dosing .

- Lesion models : Use spinal transection or chemical denervation to eliminate peripheral pathways.

- Biochemical validation : Quantify NO metabolites (e.g., plasma nitrites) alongside tissue-specific nNOS activity assays .

What are the implications of S-MTC’s dual role in suppressing detrusor contractions and urethral sphincter relaxation?

Advanced

S-MTC’s dual effects highlight NO’s role as a neuromodulator in coordinating bladder-sphincter synergy. In spinal-administered models, it disrupts the micturition reflex by uncoupling detrusor activation (via pelvic nerves) and sphincter relaxation (via pudendal inhibition) . Researchers must contextualize findings using:

- Simultaneous pressure recordings : To capture temporal relationships between bladder and urethral events.

- Neuromodulatory controls : Test glutamatergic or GABAergic agonists to rule off-target effects .

How do species-specific differences in NOS expression impact translational studies with S-MTC?

Advanced

Rodent models (e.g., rats, nNOS-KO mice) show nNOS dominance in pelvic ganglia, whereas primates exhibit broader eNOS expression in urethral vasculature . Methodological adjustments include:

- Cross-species validation : Replicate key experiments in multiple models.

- Tissue microdialysis : Directly measure NO flux in target organs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。